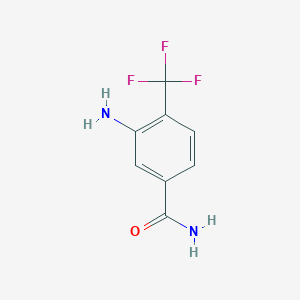

3-Amino-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-(trifluoromethyl)benzamide is a chemical compound that is a derivative of aniline . It is a crucial building block of many drug candidates . The molecular weight of a similar compound, 4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, is 294.2717296 .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, N-(3-Amino-4-methylphenyl)benzamide was synthesized in a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in the microflow system .Aplicaciones Científicas De Investigación

Flexible Smart Materials

3-Amino-4-(trifluoromethyl)benzamide: has been studied for its potential in creating plastically flexible crystals. These crystals can be bent and returned to their original shape without losing integrity, which is crucial for the development of flexible smart materials and devices . The trifluoromethyl groups facilitate the plastic malleability of the molecular layers, allowing them to slip past one another during deformation .

Drug Potency Enhancement

The trifluoromethyl group in 3-Amino-4-(trifluoromethyl)benzamide plays a significant role in enhancing drug potency. It has been observed that attaching a -CF3 group to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency by lowering the pKa of the cyclic carbamate, which is essential for hydrogen bonding interactions with proteins .

Antimicrobial Applications

Compounds containing the trifluoromethyl group, such as 3-Amino-4-(trifluoromethyl)benzamide , are known to exhibit antimicrobial properties. This makes them valuable in the development of new antimicrobial agents that can be used to treat various infections .

Synthesis of Drug Candidates

3-Amino-4-(trifluoromethyl)benzamide: serves as a crucial raw material and intermediate in the synthesis of many drug candidates. Its unique structure allows it to be a versatile building block in medicinal chemistry, contributing to the creation of a wide range of pharmacologically active compounds .

Synthesis of Benzamide Derivatives

This compound has been used in the synthesis of benzamide derivatives, which are important in various pharmacological applications. The derivatives synthesized from 3-Amino-4-(trifluoromethyl)benzamide can lead to the development of novel therapeutic agents .

Pharmacological Research

The trifluoromethyl group-containing compounds like 3-Amino-4-(trifluoromethyl)benzamide have been extensively reviewed for their pharmacological activities. They are found in FDA-approved drugs and are associated with a wide range of therapeutic applications, including enzyme inhibition and treatment of diseases and disorders .

Mecanismo De Acción

Target of Action

Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities

Biochemical Pathways

It’s worth noting that trifluoromethyl-containing compounds have been associated with various pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Propiedades

IUPAC Name |

3-amino-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,12H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUJHNUNDBEZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)

![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)

![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)